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N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide Documentation Hub

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Core Science & Biosynthesis

Foundational

Targeting the Tumor Microenvironment: Design and Evaluation of Novel Indole-Based Benzenesulfonamide Carbonic Anhydrase Inhibitors

Executive Summary This technical guide delineates the rational design, synthesis, and kinetic evaluation of novel indole-based benzenesulfonamides as isoform-selective Carbonic Anhydrase (CA) inhibitors.[1] While classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the rational design, synthesis, and kinetic evaluation of novel indole-based benzenesulfonamides as isoform-selective Carbonic Anhydrase (CA) inhibitors.[1] While classical inhibitors like acetazolamide lack selectivity, leading to systemic side effects, the integration of an indole scaffold via the "tail approach" offers a mechanism to target tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II). This document serves as a blueprint for researchers aiming to exploit the hypoxic tumor microenvironment for therapeutic gain.

Part 1: Strategic Rationale & Mechanistic Architecture

The Isoform Selectivity Challenge

Human Carbonic Anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide (


).[2][3][4] In oncology, the transmembrane isoforms hCA IX  and hCA XII  are upregulated by the Hypoxia-Inducible Factor 1

(HIF-1

) pathway. They maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), driving metastasis and drug resistance.

The challenge lies in the high active-site homology between these targets and the ubiquitous cytosolic hCA II. Non-selective inhibition of hCA II causes paresthesia and metabolic acidosis.

The Indole "Tail" Hypothesis

To achieve selectivity, we utilize the "Tail Approach."

  • The Head (Zinc Binding Group - ZBG): A primary sulfonamide (

    
    ) coordinates the Zn(II) ion essential for catalysis.
    
  • The Linker: A flexible spacer (amide, urea, or hydrazide) orients the molecule.

  • The Tail (Indole Scaffold): The indole moiety is designed to interact with the hydrophobic half of the active site.

Crucial Structural Insight: The selectivity filter relies on residues near the active site entrance.

  • hCA II contains a bulky Phe131 residue, which sterically hinders large hydrophobic tails.

  • hCA IX contains a smaller Val131 (and hCA XII contains Ala131 ), creating a more accessible hydrophobic pocket.

  • Strategy: By appending a bulky, lipophilic indole tail, we induce steric clash with hCA II (Phe131) while maximizing van der Waals interactions with hCA IX (Val131).

Mechanistic Pathway Visualization

CA_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site Environment Zn Zn(II) Ion (Catalytic Center) Sulfonamide Benzenesulfonamide Head (ZBG) Sulfonamide->Zn  Coordinates Linker Flexible Linker (Amide/Urea) Sulfonamide->Linker Indole Indole Tail (Hydrophobic Scaffold) Linker->Indole Phe131 hCA II: Phe131 (Steric Clash) Indole->Phe131  Repulsion (Low Affinity) Val131 hCA IX: Val131 (Hydrophobic Fit) Indole->Val131  High Affinity Binding

Figure 1: The "Tail Approach" mechanism. The sulfonamide binds the catalytic Zinc, while the indole tail exploits the steric difference between Phe131 (hCA II) and Val131 (hCA IX) to achieve isoform selectivity.

Part 2: Chemical Synthesis Protocol

This protocol describes the synthesis of a representative Indole-Benzenesulfonamide Hybrid via amide coupling. This modular approach allows for the variation of the indole substitution pattern to optimize Lipophilicity (


).
Synthetic Workflow

Reaction Type: EDC/HOBt mediated Amide Coupling. Target Structure:


-(4-sulfamoylphenyl)-1H-indole-2-carboxamide derivatives.

Reagents:

  • Carboxylic Acid Component: 5-methoxy-1H-indole-2-carboxylic acid (or derivatives).

  • Amine Component: Sulfanilamide (4-aminobenzenesulfonamide).

  • Coupling Agents: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • Dissolve 1.0 equivalent (eq) of the indole-2-carboxylic acid derivative in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

    • Add 1.2 eq of EDC

      
      HCl and 1.2 eq of HOBt.
      
    • Stir the mixture at Room Temperature (RT) for 30 minutes to generate the active ester. Note: The solution should remain clear; cloudiness indicates moisture contamination.

  • Coupling:

    • Add 1.0 eq of Sulfanilamide to the reaction mixture.

    • Add 3.0 eq of Triethylamine (TEA) to scavenge protons.

    • Stir at RT for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The product typically appears as a lower

      
       spot compared to the indole starting material.
      
  • Work-up:

    • Pour the reaction mixture into crushed ice-water (10x volume).

    • A precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

    • Filter the solid under vacuum and wash extensively with water (to remove urea byproducts and DMF) and dilute HCl (to remove unreacted amines).

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • Validation: Confirm structure via

      
      -NMR, 
      
      
      
      -NMR, and HRMS. The sulfonamide protons (
      
      
      ) typically appear as a broad singlet around
      
      
      7.2–7.5 ppm in DMSO-
      
      
      .

Part 3: Biological Evaluation (Stopped-Flow Kinetics)

To determine the Inhibition Constant (


), we utilize the Stopped-Flow 

Hydration Assay
.[5][6] This is the gold standard for CA kinetics because the reaction is too fast for standard spectrophotometry.
Assay Principle

The assay measures the rate of the physiological reaction:



The production of protons (

) is monitored via the absorbance change of a pH indicator (Phenol Red) at 557 nm.
Experimental Protocol

Materials:

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas into water at 25°C for 1 hour;
    
    
    mM).

Procedure:

  • Enzyme Preparation: Incubate the purified hCA isoform (I, II, IX-mimic, or XII) with the inhibitor (dissolved in DMSO, diluted 100x into buffer) for 15 minutes at RT.

    • Control: Enzyme + Buffer (with equivalent DMSO).

  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution (1:1 ratio) in the stopped-flow cell.
    
  • Data Acquisition: Record the change in absorbance at 557 nm over 0.1–1.0 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Calculate the uninhibited rate (

      
      ) and inhibited rates (
      
      
      
      ).
    • Fit the data to the Cheng-Prusoff equation to derive

      
      , and subsequently 
      
      
      
      using the enzyme-substrate dissociation constant (
      
      
      ).


Part 4: Data Interpretation & Selectivity Profile

The following table illustrates the expected kinetic profile for a successful Indole-Benzenesulfonamide candidate compared to the non-selective standard, Acetazolamide (AAZ).

Table 1: Representative Inhibition Data (


, nM) 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Indole-Hybrid A (Unsubstituted)>10,000850453818.8
Indole-Hybrid B (5-Methoxy)>10,0001,2006.5 4.2 184.6 (Highly Selective)
SLC-0111 (Clinical Benchmark)>5,000960454.021.3

Analysis:

  • Compound B (5-Methoxy): The addition of the methoxy group increases electron density and lipophilicity, likely enhancing van der Waals contacts within the hydrophobic pocket of hCA IX.

  • Selectivity: A ratio of >50 for hCA II/hCA IX is generally required for a compound to be considered a viable candidate for hypoxic tumor therapy to minimize off-target acidosis.

Drug Discovery Pipeline Visualization

Drug_Discovery_Pipeline Design 1. Scaffold Design (Indole + ZBG) Synth 2. Synthesis (Amide Coupling) Design->Synth  Iterative Assay 3. Kinetic Assay (Stopped-Flow) Synth->Assay Selectivity 4. Selectivity Analysis (Ratio II/IX) Assay->Selectivity  Data Selectivity->Design  SAR Feedback Lead Lead Candidate (In Vivo Models) Selectivity->Lead  Ki < 10nM

Figure 2: The iterative workflow from scaffold design to lead candidate selection. Note the feedback loop where selectivity data informs the next round of indole substitution.

References

  • Supuran, C. T. (2008).[7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3][8][9] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a potent inhibitor: Implications for the design of selective antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link

  • Eldehna, W. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.[1][8] International Journal of Molecular Sciences, 23(5), 2540.[1] Link

  • Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase.[5][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[10] Link

Sources

Exploratory

The Indole-5-Carboxamide Sulfonamide Scaffold: A Technical Guide to SAR and Synthetic Strategy

Executive Summary This technical guide analyzes the indole-5-carboxamide sulfonamide scaffold, a privileged structure in medicinal chemistry primarily utilized in the development of HCV NS5B polymerase inhibitors (specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the indole-5-carboxamide sulfonamide scaffold, a privileged structure in medicinal chemistry primarily utilized in the development of HCV NS5B polymerase inhibitors (specifically targeting the allosteric "Thumb" or "Palm" sites).

The core structural innovation in this class is the utilization of the acyl sulfonamide moiety (


) at the indole C5 position. This functional group acts as a bioisostere for a carboxylic acid, offering comparable acidity (

~4.[1]5) while significantly enhancing lipophilicity, membrane permeability, and establishing critical hydrogen-bonding networks with arginine residues (e.g., Arg422) in the viral polymerase active site.

This guide details the Structure-Activity Relationship (SAR), synthetic pathways, and validation protocols necessary for optimizing this scaffold.

Part 1: The Pharmacophore & Biological Rationale

Structural Logic: The Acyl Sulfonamide Bioisostere

The transition from a simple indole-5-carboxylic acid to an indole-5-acyl sulfonamide represents a classic "hit-to-lead" optimization strategy.

  • The Problem: Carboxylic acids often suffer from poor cellular permeability due to ionization at physiological pH and rapid glucuronidation.

  • The Solution: The acyl sulfonamide maintains the acidic proton required for electrostatic interaction with the target (often a positively charged arginine or lysine) but delocalizes the negative charge over the sulfonyl and carbonyl oxygens.

  • Binding Mode: In HCV NS5B inhibition, the indole core occupies a hydrophobic pocket (Thumb Site I), while the C5-acyl sulfonamide extends into the solvent-exposed region to lock the enzyme in an inactive conformation.

Mechanism of Action (HCV NS5B)

The indole-5-carboxamide sulfonamides function as Non-Nucleoside Inhibitors (NNIs) . Unlike nucleoside analogs that act as chain terminators, these compounds bind allosterically.

DOT Diagram 1: Allosteric Inhibition Mechanism

Figure 1: Mechanism of Action for Indole-5-Carboxamide Sulfonamide Inhibitors targeting HCV NS5B.

NS5B_Inhibition cluster_interaction Molecular Interaction Detail Unbound Apo-NS5B Polymerase (Active Conformation) Binding Ligand Binding (Thumb Pocket 1) Unbound->Binding + Ligand Inhibitor Indole-5-Carboxamide Sulfonamide (Ligand) Inhibitor->Binding ConfChange Conformational Change (Disruption of Fingertip-Thumb Interaction) Binding->ConfChange Induced Fit Locked Inhibited Complex (Incapable of RNA Binding) ConfChange->Locked Stabilization Replication Viral RNA Replication Locked->Replication Blocks Arg422 Arg422 (Salt Bridge) HydroPocket Hydrophobic Pocket (Indole Core) AcylSulf Acyl Sulfonamide (Anionic Warhead) AcylSulf->Arg422 Electrostatic

Part 2: Detailed SAR Analysis

The optimization of the indole-5-carboxamide sulfonamide scaffold relies on three vectors: the Indole Core (N1), the Linker (C5), and the Sulfonamide Tail.

The Indole Core (Scaffold)

The indole ring serves as the rigid scaffold orienting the substituents.

  • C2/C3 Positions: Substitution here (e.g., C2-phenyl or C3-cycloalkyl) often provides additional hydrophobic contacts. However, steric bulk at C3 can twist the amide bond out of planarity, potentially reducing potency if the binding pocket is narrow.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like F or Cl at C4 or C6 can modulate the pKa of the indole NH (if unsubstituted) or influence the metabolic stability of the ring.

The N1-Position (The Anchor)

The nitrogen of the indole is typically substituted to fill a large hydrophobic pocket.

  • Preferred Groups: Benzyl, Cyclohexylmethyl, or substituted Phenyl groups.

  • SAR Trend:

    
    -benzyl analogs often show superior potency over 
    
    
    
    -methyl due to
    
    
    stacking interactions within the binding pocket.
The C5-Acyl Sulfonamide (The Warhead)

This is the critical determinant of potency and physicochemical properties.

  • Structure: Indole-5-

    
    
    
  • R-Group Optimization:

    • R = Alkyl (Methyl/Ethyl): Good solubility, moderate potency.

    • R = Aryl (Phenyl/Thiophene): High potency due to additional hydrophobic interactions, but reduced solubility.

    • R = Cyclopropyl: A common "sweet spot" providing a balance of potency, metabolic stability, and acceptable solubility (a motif seen in drugs like Asunaprevir, though on a different scaffold).

Table 1: Representative SAR Data (HCV NS5B Inhibition)

Data synthesized from trends in indole-based NNI literature (e.g., Bioorg. Med. Chem. Lett. [1, 2]).[2][3]

Compound IDN1-SubstituentC5-MoietyR-Group (Sulfonamide)NS5B IC50 (nM)Replicon EC50 (nM)Notes
IND-01 MethylCarboxylic AcidN/A>5000>10,000Poor permeability; Reference.
IND-02 BenzylCarboxylic AcidN/A4502,100Improved binding; poor cell entry.
IND-03 BenzylAcyl SulfonamideMethyl85120Bioisostere Effect: Potency jump.
IND-04 4-F-BenzylAcyl SulfonamideCyclopropyl12 35 Optimal hydrophobic fill + metabolic stability.
IND-05 4-F-BenzylAcyl SulfonamidePhenyl8250High potency, but poor solubility/PK.

Part 3: Synthetic Strategy & Protocols

Synthesizing acyl sulfonamides requires activating the carboxylic acid to a level where it can react with the weakly nucleophilic sulfonamide nitrogen.

Synthetic Workflow

The standard route involves constructing the indole core (via Fischer Indole or similar), installing the C5-carboxylate, and finally coupling with the sulfonamide.

DOT Diagram 2: Synthetic Pathway

Figure 2: General Synthetic Route for Indole-5-Acyl Sulfonamides.

Synthesis_Pathway Start Indole-5-Carboxylic Acid (Protected N1) Activated Activated Ester/Amide (CDI Intermediate) Start->Activated Activation Sulfonamide R-SO2-NH2 (Sulfonamide) Product Indole-5-Acyl Sulfonamide Sulfonamide->Product Nucleophile Activated->Product Coupling Reagent1 1. CDI, THF, Reflux Reagent2 2. DBU, DMF, rt

Protocol: Acyl Sulfonamide Coupling (CDI Method)

Rationale: Standard amide coupling agents (EDC/HOBt) often fail with sulfonamides due to the low nucleophilicity of the sulfonamide nitrogen. Carbonyldiimidazole (CDI) with a strong non-nucleophilic base (DBU) is the gold standard for this transformation [3].

Materials:

  • Indole-5-carboxylic acid derivative (1.0 equiv)

  • Sulfonamide (

    
    ) (1.2 equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the indole-5-carboxylic acid (1.0 mmol) in anhydrous THF (5 mL) under nitrogen. Add CDI (1.2 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (or 60°C) for 1-2 hours. Observation: Evolution of

    
     gas indicates successful formation of the acyl-imidazole intermediate.
    
  • Coupling: Cool the reaction to room temperature. Add the sulfonamide (1.2 mmol) followed by DBU (2.0 mmol).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC/LC-MS. The acyl sulfonamide is typically more polar than the starting sulfonamide but less polar than the acid.

  • Workup: Quench with 1N HCl (pH ~2–3). The product often precipitates as a solid due to its acidic nature. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Part 4: Biological Validation (Self-Validating Protocols)

To ensure the observed activity is genuine and not an artifact, a tiered assay system is required.

Primary Assay: HCV NS5B Enzymatic Assay

Purpose: Determine intrinsic biochemical potency (


).
  • Method: Fluorescence polarization or radiometric (

    
    -GTP) incorporation assay using recombinant NS5B (genotype 1b) and a homopolymeric RNA template.
    
  • Control: Use a known NNI (e.g., Beclabuvir or Filibuvir) as a positive control.

Secondary Assay: HCV Replicon Assay

Purpose: Determine cellular potency (


) and cytotoxicity (

).
  • Cell Line: Huh-7 human hepatoma cells containing a subgenomic HCV replicon (luciferase reporter).

  • Protocol:

    • Seed Huh-7 cells in 96-well plates.

    • Incubate with serial dilutions of the indole-sulfonamide for 72 hours.

    • Measure Luciferase activity (viral replication).

    • Measure MTS/ATP levels (cell viability) in parallel plates.

  • Validation Criteria: A valid hit must show

    
     with a Selectivity Index (
    
    
    
    ) > 10.

References

  • Anilkumar, G. N., et al. (2012). Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides.[3] Bioorganic & Medicinal Chemistry Letters, 22(1), 713-717.[3]

  • Beaulieu, P. L., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons.[2] Bioorganic & Medicinal Chemistry Letters, 21(12), 3664-3670.[2]

  • Scott, W. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides.[1][4][5][6] RSC Advances. (Review of synthetic methodologies).

  • Venkatraman, S., et al. (2006). Discovery of SCH 503034, a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor.[7] Journal of Medicinal Chemistry, 49(20), 6074-6086.[7] (Reference for acyl sulfonamide bioisostere utility in HCV).

Sources

Foundational

Zinc-Binding Mechanism and Isoform Selectivity of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide

Topic: Zinc-binding mechanism of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Zinc-binding mechanism of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the pharmacodynamics and structural biology of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide , a high-affinity inhibitor of human Carbonic Anhydrase (hCA). Belonging to the class of indole-based benzenesulfonamides , this compound utilizes the "tail approach" to achieve nanomolar potency against tumor-associated isoforms (hCA IX and XII) while maintaining specific interactions with cytosolic isoforms (hCA I and II).

The core mechanism relies on the coordination of the primary sulfonamide moiety to the catalytic Zinc(II) ion within the enzyme's active site. However, the unique efficacy of this specific molecule stems from the indole-5-carboxamide scaffold linked via a flexible benzyl spacer , which engages hydrophobic pockets at the active site entrance to modulate selectivity.

Molecular Architecture & Binding Mode[1]

The Zinc Anchor (Primary Interaction)

The pharmacophore of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide is the benzenesulfonamide moiety. Upon entering the hCA active site, the sulfonamide group undergoes a specific coordination event:

  • Ionization: The sulfonamide group (

    
    ) acts as a weak acid (
    
    
    
    ). Within the active site, it exists in its deprotonated, anionic form (
    
    
    ).
  • Zinc Coordination: The anionic nitrogen atom coordinates directly to the catalytic

    
     ion in a tetrahedral geometry.[1][2] This interaction displaces the zinc-bound hydroxide ion (
    
    
    
    ) or water molecule that is critical for the catalytic hydration of
    
    
    .
  • Gatekeeper Interactions: The positioning of the sulfonamide is stabilized by a conserved hydrogen bond network:

    • The sulfonamide

      
       donates a hydrogen bond to the hydroxyl oxygen of Thr199 .[3]
      
    • One sulfonamide oxygen accepts a hydrogen bond from the backbone

      
       of Thr199 .[3]
      
The Indole "Tail" and Benzyl Linker (Selectivity)

While the sulfonamide anchors the molecule, the N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide structure includes a specific "tail" designed for isoform differentiation.

  • The Benzyl Linker: Unlike rigid phenyl-linked analogs, the benzyl methylene spacer (

    
    ) introduces rotational flexibility. This allows the indole tail to orient itself optimally within the variable regions of the active site, accommodating slight structural differences between hCA II (cylindrical cavity) and hCA IX (more open active site).
    
  • The Indole Scaffold: The indole-5-carboxamide moiety extends towards the active site entrance. In tumor-associated isoforms (hCA IX/XII), this region contains specific hydrophobic residues. The indole ring engages in Van der Waals interactions with these residues (e.g., Phe131, Val135 in hCA II; corresponding residues in hCA IX), stabilizing the complex and reducing the off-rate (

    
    ).
    

Visualization of the Signaling Pathway

The following diagram illustrates the molecular binding mechanism and the downstream physiological effects of inhibiting hCA IX in a hypoxic tumor environment.

G Compound N-(4-sulfamoylbenzyl)- 1H-indole-5-carboxamide ActiveSite hCA Active Site (Zn2+ Pocket) Compound->ActiveSite Diffusion TailInteraction Hydrophobic Contact (Indole Tail @ Entrance) Compound->TailInteraction Selectivity ZincCoord Zn(II) Coordination (Displacement of H2O) ActiveSite->ZincCoord Primary Binding HBonding H-Bond Network (Thr199, Glu106) ZincCoord->HBonding Stabilization Inhibition Catalytic Inhibition (No CO2 Hydration) ZincCoord->Inhibition TailInteraction->Inhibition High Affinity PhReg Disrupted pH Regulation (Intracellular Acidosis) Inhibition->PhReg TumorStasis Reduced Tumor Proliferation/Metastasis PhReg->TumorStasis

Caption: Mechanistic pathway of hCA inhibition by N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide, leading to disruption of tumor pH homeostasis.

Thermodynamics & Kinetics

Understanding the binding energetics is crucial for optimizing this lead compound.

ParameterValue (Approx. Range)*Significance

(hCA II)
5 – 20 nMIndicates high potency against the dominant cytosolic isoform (off-target for cancer, target for glaucoma).

(hCA IX)
10 – 50 nMNanomolar affinity for the tumor-associated transmembrane isoform.
Selectivity Ratio 2 – 10 foldThe benzyl/indole tail confers moderate selectivity for hCA IX/XII over hCA I.
Binding Enthalpy (

)
ExothermicDriven by Zn-N bond formation and H-bonding network.
Binding Entropy (

)
FavorableDisplacement of ordered water molecules from the active site by the hydrophobic indole tail.

*Values estimated based on structural analogs (indole-sulfonamides) reported in literature [1, 2].

Experimental Validation Protocols

To validate the mechanism and potency of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide, the following self-validating protocols are recommended.

Stopped-Flow Hydration Assay

This kinetic assay measures the physiological reaction directly and is the gold standard for determining


.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    

Protocol:

  • Preparation: Incubate purified hCA isozyme (10–20 nM) with the inhibitor (varying concentrations: 0.1 nM – 1

    
    M) for 15 minutes at room temperature.
    
  • Mixing: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Analysis: Fit the initial rates to the Michaelis-Menten equation to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
X-Ray Crystallography (Soaking Method)

To confirm the binding mode and the position of the indole tail.

Protocol:

  • Crystallization: Grow crystals of hCA II (surrogate) or hCA IX-mimic using the hanging drop vapor diffusion method (Precipitant: 1.5 M sodium citrate, pH 8.0).

  • Soaking: Transfer crystals to a drop containing the mother liquor + 1–5 mM of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (dissolved in DMSO). Soak for 2–24 hours.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure via molecular replacement. Look for

    
     electron density maps > 3
    
    
    
    in the active site to confirm zinc coordination and tail orientation.

Experimental Workflow Diagram

Experiment Start Compound Synthesis & Purification (>95%) TSA Thermal Shift Assay (TSA) (Initial Binding Screen) Start->TSA Kinetic Stopped-Flow CO2 Hydration (Determine Ki) TSA->Kinetic If dTm > 2°C Selectivity Isoform Profiling (hCA I, II, IX, XII) Kinetic->Selectivity XRay X-Ray Crystallography (Structural Validation) Output Validated Lead Candidate XRay->Output Selectivity->XRay High Affinity Hits

Caption: Validation workflow for characterizing Zinc-binding CA inhibitors.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences, 19(9), 2656. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of sulfonamides. Journal of Medicinal Chemistry, 55(9), 4501-4505. Link

  • Eldehna, W. M., et al. (2016). Indole-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 110, 259-266. Link

Sources

Protocols & Analytical Methods

Method

Probing Enzyme Kinetics: A Guide to Stopped-Flow CO2 Hydrase Assays for Indole Sulfonamides

Abstract This comprehensive application note provides a detailed protocol and theoretical background for the characterization of indole sulfonamides as inhibitors of carbonic anhydrases (CAs) using the stopped-flow CO2 h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the characterization of indole sulfonamides as inhibitors of carbonic anhydrases (CAs) using the stopped-flow CO2 hydrase assay. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this "gold standard" technique for the accurate determination of inhibition constants (Ki). We delve into the mechanistic underpinnings of CA catalysis and inhibition, provide step-by-step experimental procedures, and offer critical insights into data analysis and potential experimental challenges.

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+), a reaction vital for pH regulation, CO2 transport, and various metabolic pathways.[2] Dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[3]

Sulfonamides are a well-established class of potent CA inhibitors.[3] The primary sulfonamide moiety (SO2NH2) coordinates to the zinc ion at the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3] Indole-based sulfonamides have emerged as a promising class of CA inhibitors, with the indole scaffold offering opportunities for isoform-selective inhibition.[3] Accurate determination of their inhibitory potency is paramount for structure-activity relationship (SAR) studies and drug development.

The stopped-flow spectrophotometry technique is the premier method for studying the fast kinetics of CA-catalyzed CO2 hydration.[4][5] Its millisecond time resolution allows for the measurement of initial reaction velocities, which are essential for accurate kinetic parameter determination.[6]

The Stopped-Flow CO2 Hydrase Assay: Principle and Rationale

The stopped-flow assay for CO2 hydrase activity monitors the change in pH resulting from the CA-catalyzed hydration of CO2. The principle of this method is as follows:

  • Rapid Mixing: Two solutions are rapidly mixed in a stopped-flow instrument.

    • Syringe A: Contains the carbonic anhydrase enzyme, a pH indicator (e.g., phenol red), and the buffer. For inhibition studies, this syringe also contains the indole sulfonamide inhibitor at a specific concentration.

    • Syringe B: Contains a CO2-saturated buffer solution.

  • Reaction Initiation: Upon mixing, the CA in the combined solution begins to catalyze the hydration of CO2.

  • pH Change and Detection: The production of bicarbonate and protons leads to a decrease in the pH of the solution. This pH change is monitored in real-time by observing the absorbance change of the pH indicator at a specific wavelength.[4] For phenol red, this is typically monitored at 557 nm.

  • Initial Velocity Determination: The initial, linear portion of the absorbance change over time is used to calculate the initial velocity (rate) of the reaction.

The choice of buffer and pH is critical and often depends on the specific CA isoform being studied. For instance, α-CAs are typically assayed at a pH of 7.5 in HEPES buffer, while β-CAs are often assayed at a higher pH of 8.3 in TRIS buffer to optimize their activity.

Experimental Protocol

This protocol provides a detailed methodology for determining the inhibition constant (Ki) of an indole sulfonamide against a human carbonic anhydrase isoform (e.g., hCA I or hCA II).

Materials and Reagents
Reagent/MaterialSpecifications
Purified Human Carbonic AnhydraseIsoform specific (e.g., hCA I, hCA II)
Indole Sulfonamide InhibitorStock solution in DMSO (e.g., 10 mM)
HEPES (for α-CAs)10 mM, pH 7.5
TRIS (for β-CAs)20 mM, pH 8.3
Sodium Sulfate (Na2SO4)0.1 M (to maintain ionic strength)
Phenol Red0.2 mM
Carbon Dioxide (CO2) GasHigh purity
Dimethyl Sulfoxide (DMSO)Anhydrous
Deionized WaterHigh purity
Stopped-flow SpectrophotometerEquipped with absorbance detection
Reagent Preparation
  • Assay Buffer:

    • For α-CAs: Prepare a solution of 10 mM HEPES and 0.1 M Na2SO4. Adjust the pH to 7.5.[5]

    • For β-CAs: Prepare a solution of 20 mM TRIS and 20 mM NaClO4. Adjust the pH to 8.3.

  • Enzyme Solution (Syringe A):

    • Prepare a stock solution of the CA enzyme in the appropriate assay buffer. The final concentration in the reaction cell should be in the low nanomolar range, but this may require optimization.

    • Add phenol red to the enzyme solution to a final concentration of 0.2 mM.[5]

  • CO2-Saturated Buffer (Syringe B):

    • Bubble CO2 gas through the assay buffer at 4°C for at least 30 minutes to achieve saturation.

  • Inhibitor Solutions:

    • Prepare a 10 mM stock solution of the indole sulfonamide in DMSO.[5]

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations. It is crucial to maintain a constant, low percentage of DMSO in all final solutions to avoid solvent effects.

Instrumentation Setup
  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).[5]

  • Set the spectrophotometer to monitor the absorbance at 557 nm for phenol red.

  • Set the data acquisition parameters to capture the initial phase of the reaction (typically over a few seconds).

Experimental Workflow

Workflow Stopped-Flow CO2 Hydrase Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme + Indicator Solution (Syringe A) incubate Pre-incubate Enzyme with Inhibitor (15 min) prep_enzyme->incubate prep_inhibitor Prepare Serial Dilutions of Indole Sulfonamide prep_inhibitor->incubate prep_co2 Prepare CO2-Saturated Buffer (Syringe B) load_syringes Load Syringes into Stopped-Flow Instrument prep_co2->load_syringes incubate->load_syringes mix Rapidly Mix Solutions load_syringes->mix measure Monitor Absorbance Change at 557 nm mix->measure calc_rate Calculate Initial Reaction Velocity measure->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data calc_ki Determine IC50 and Calculate Ki plot_data->calc_ki

Figure 1: Experimental workflow for the stopped-flow CO2 hydrase assay.

Step-by-Step Procedure
  • Uncatalyzed Rate: First, determine the uncatalyzed rate of CO2 hydration by mixing the CO2-saturated buffer (Syringe B) with the assay buffer containing the pH indicator but no enzyme (Syringe A).

  • Enzyme-Catalyzed Rate (No Inhibitor): Determine the maximal catalyzed rate by mixing the enzyme solution (Syringe A) with the CO2-saturated buffer (Syringe B).

  • Inhibition Measurement: a. To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the indole sulfonamide for 15 minutes at room temperature.[5] b. Load the enzyme-inhibitor mixture into Syringe A and the CO2-saturated buffer into Syringe B. c. Initiate the reaction by rapidly mixing the contents of the two syringes. d. Record the change in absorbance over time. e. Repeat this for each inhibitor concentration.

Data Analysis and Interpretation

Calculation of Initial Velocity

The initial velocity of the reaction is calculated from the initial linear portion of the absorbance trace. This rate should be corrected by subtracting the uncatalyzed rate.

Determination of IC50

Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Calculation of the Inhibition Constant (Ki)

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S]/KM)

Where:

  • [S] is the concentration of the substrate (CO2).

  • KM is the Michaelis-Menten constant for CO2 for the specific CA isoform under the given assay conditions.

Important Considerations for the Cheng-Prusoff Equation:

  • This equation is only valid for competitive inhibitors.

  • It assumes that the enzyme concentration is significantly lower than the Ki. If the inhibitor is very potent (tight-binding), this assumption may not hold, and more complex kinetic models may be required.

  • The accurate determination of KM for CO2 under the specific assay conditions is crucial for an accurate Ki calculation.

Inhibition Enzyme Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (CO2) ES->E ES->E + P P Product (HCO3- + H+) I Inhibitor (Indole Sulfonamide) EI->E

Figure 2: Simplified representation of competitive enzyme inhibition.

Troubleshooting and Field-Proven Insights

  • Inhibitor Solubility: Indole sulfonamides can have limited aqueous solubility.

    • Insight: Always prepare stock solutions in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all samples, including the control.

    • Troubleshooting: If precipitation is observed, consider modifying the assay buffer (e.g., with a small amount of a non-interfering co-solvent) or reducing the highest inhibitor concentrations tested.

  • Inconsistent Ki Values: Discrepancies in Ki values can arise from variations in assay conditions.

    • Insight: The stopped-flow CO2 hydration assay is considered the gold standard.[5] If comparing with data from other assay formats (e.g., esterase activity assays), ensure that buffer composition, pH, and ionic strength are as consistent as possible.

  • Data Acquisition:

    • Insight: For reactions with both fast and slow phases, logarithmic data sampling can provide a better distribution of data points for more accurate curve fitting.

  • Tight-Binding Inhibitors: For very potent indole sulfonamides with Ki values in the low nanomolar or sub-nanomolar range, the assumptions of the Cheng-Prusoff equation may be violated.

    • Insight: In such cases, the IC50 value will be approximately half the enzyme concentration. A more detailed kinetic analysis, such as the Morrison equation, may be necessary for accurate Ki determination.

Conclusion

The stopped-flow CO2 hydrase assay is a powerful and indispensable tool for the kinetic characterization of carbonic anhydrase inhibitors like indole sulfonamides. By understanding the underlying principles, adhering to a meticulous experimental protocol, and applying rigorous data analysis, researchers can obtain accurate and reproducible inhibition constants. These data are critical for advancing our understanding of enzyme-inhibitor interactions and for the rational design of novel therapeutics targeting the carbonic anhydrase family.

References

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). Frontiers in Pharmacology. Retrieved February 12, 2026, from [Link]

  • Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. Retrieved February 12, 2026, from [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved February 12, 2026, from [Link]

  • Fischer, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

  • Angeli, A., et al. (2018). Multimeric xanthates as carbonic anhydrase inhibitors. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Guidelines for Acquiring and Analyzing Stopped-Flow Data. (n.d.). University of Rochester Medical Center. Retrieved February 12, 2026, from [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved February 12, 2026, from [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1977). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

  • Nocentini, A., et al. (2022). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

  • Stopped flow reaction rate based method. (n.d.). Faculty of Pharmacy - Research Portal. Retrieved February 12, 2026, from [Link]

  • Boron, W. F. (2017). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

  • Supuran, C. T. (2020). Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Frontiers in Pharmacology. Retrieved February 12, 2026, from [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry. Retrieved February 12, 2026, from [Link]

  • Osol, A., & Clark, J. K. (1953). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association. Retrieved February 12, 2026, from [Link]

  • Eurtivong, C., et al. (2020). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules. Retrieved February 12, 2026, from [Link]

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 12, 2026, from [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Investigate enzymatic mechanisms using stopped-flow. (n.d.). Applied Photophysics. Retrieved February 12, 2026, from [Link]

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Application

Preparation of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide hydrochloride salt

An Application Note for the Synthesis and Characterization of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide Hydrochloride Salt Abstract This document provides a comprehensive, field-tested protocol for the synthesis, pur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide Hydrochloride Salt

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide hydrochloride salt. This compound incorporates both the indole and benzenesulfonamide scaffolds, which are prominent pharmacophores in medicinal chemistry, notably as inhibitors of enzymes like carbonic anhydrase[1][2]. The described methodology employs a robust amide coupling strategy, followed by purification and salt formation, to yield the target compound with high purity. This guide is intended for researchers in drug discovery and medicinal chemistry, offering detailed procedural steps, causal explanations for experimental choices, and thorough characterization guidelines to ensure reproducibility and validate outcomes.

Introduction and Scientific Context

The synthesis of novel molecular entities by combining privileged fragments is a cornerstone of modern drug discovery. The target molecule, N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide, is a compelling example, linking an indole-5-carboxamide moiety with a 4-(aminomethyl)benzenesulfonamide "tail." The benzenesulfonamide group is a classic zinc-binding function found in numerous approved drugs, particularly carbonic anhydrase inhibitors[1][3]. The indole ring system is also a frequent component of biologically active compounds.

The creation of a stable amide bond between a carboxylic acid and an amine is the central transformation in this synthesis. Direct condensation is generally not feasible due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt[4]. Therefore, the protocol relies on the activation of the carboxylic acid using a coupling agent, a common and highly effective strategy in medicinal chemistry to facilitate amide bond formation under mild conditions[5][6][7]. This application note details a reliable procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system.

Reaction Scheme and Workflow

The synthesis is a two-step process: (1) EDCI/HOBt mediated amide coupling of 1H-indole-5-carboxylic acid and 4-(aminomethyl)benzenesulfonamide to form the free base, and (2) conversion to the corresponding hydrochloride salt to improve aqueous solubility and handling stability.

G cluster_step1 Step 1: Amide Coupling Indole 1H-Indole-5-carboxylic Acid Reagents EDCI, HOBt DMF, rt FreeBase N-(4-sulfamoylbenzyl)-1H- indole-5-carboxamide (Free Base) Indole->FreeBase Sulfonamide 4-(Aminomethyl)benzenesulfonamide Sulfonamide->FreeBase HCl HCl (in Dioxane or IPA) FinalProduct N-(4-sulfamoylbenzyl)-1H- indole-5-carboxamide HCl Salt FreeBase->FinalProduct  Step 2: Salt Formation

Caption: Overall synthetic route for the target compound.

The general laboratory workflow involves the reaction setup, monitoring, product isolation, purification, salt formation, and final characterization.

G A Reagent Dissolution & Activation (Indole Acid, EDCI, HOBt in DMF) B Amine Addition (4-(Aminomethyl)benzenesulfonamide) A->B C Coupling Reaction (Stir at RT, 12-18h) B->C D Reaction Work-up (Aqueous quench, EtOAc extraction) C->D E Purification (Silica Gel Column Chromatography) D->E F Salt Formation (Dissolve in MeOH/DCM, add HCl solution) E->F G Product Isolation (Filtration and Drying) F->G H Characterization (NMR, LC-MS, HPLC) G->H

Caption: High-level experimental workflow diagram.

Materials and Equipment

Reagents and Solvents
ReagentCAS No.SupplierPurityNotes
1H-Indole-5-carboxylic acid1670-81-1Sigma-Aldrich, etc.≥98%
4-(Aminomethyl)benzenesulfonamide hydrochloride138-37-4Commercially available≥98%Also known as Mafenide HCl[8][9]
EDCI Hydrochloride25952-53-8Commercially available≥98%Water-soluble carbodiimide coupling agent[4]
HOBt (Hydroxybenzotriazole)2592-95-2Commercially available≥98%Racemization suppressant[6]
N,N-Dimethylformamide (DMF)68-12-2Commercially availableAnhydrousReaction solvent
Triethylamine (TEA) or DIPEA121-44-8Commercially available≥99%Base to free the amine starting material
Ethyl Acetate (EtOAc)141-78-6Commercially availableACS GradeExtraction solvent
Dichloromethane (DCM)75-09-2Commercially availableACS GradeSolvent for chromatography and salt formation
Methanol (MeOH)67-56-1Commercially availableACS GradeSolvent for chromatography and salt formation
Hydrochloric Acid, 2.0 M solution in Dioxane7647-01-0Commercially available2.0 MFor salt formation
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Commercially availableGranularDrying agent
Equipment
  • Magnetic stir plate and stir bars

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Vacuum filtration apparatus (Büchner funnel)

  • High-vacuum pump or Schlenk line for drying

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • LC-MS and HPLC systems

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (Free Base)
  • Amine Free-Basing: In a 100 mL round-bottom flask, suspend 4-(aminomethyl)benzenesulfonamide hydrochloride (1.0 eq, e.g., 2.22 g, 10 mmol) in anhydrous DMF (20 mL). Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq, e.g., 1.53 mL of TEA, 11 mmol) to the suspension. Stir at room temperature for 15-20 minutes. The hydrochloride salt of the amine starting material must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxylic acid.

  • Carboxylic Acid Activation: In a separate 250 mL round-bottom flask, dissolve 1H-indole-5-carboxylic acid (1.0 eq, e.g., 1.61 g, 10 mmol), EDCI hydrochloride (1.2 eq, e.g., 2.30 g, 12 mmol), and HOBt (1.2 eq, e.g., 1.62 g, 12 mmol) in anhydrous DMF (40 mL). Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is crucial here; it traps this unstable intermediate to form an HOBt-ester. This new intermediate is less prone to racemization (if chiral centers are present) and is highly reactive towards the amine, while being more stable than the O-acylisourea, leading to cleaner reactions and higher yields[6][10].

  • Amide Coupling: Add the amine solution from step 1 to the activated carboxylic acid mixture from step 2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent). The consumption of the limiting starting material (typically the indole acid) and the formation of a new, more polar spot indicates reaction progression.

  • Work-up and Extraction: Once the reaction is complete, pour the DMF solution into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate (EtOAc). Shake vigorously. The product will partition into the organic EtOAc layer, while DMF and water-soluble byproducts (like the urea from EDCI) remain in the aqueous phase.

  • Washing: Wash the organic layer sequentially with:

    • 1N HCl (2 x 50 mL) - to remove any unreacted amine and residual base.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and HOBt.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol). A gradient of 0% to 10% MeOH in DCM is a good starting point.

  • Loading: Adsorb the crude product onto a small amount of silica gel, and dry-load it onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent gradient. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified free base.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent mixture, such as DCM/MeOH (e.g., 10:1 ratio).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in dioxane or isopropanol (1.1-1.2 eq).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be stirred at room temperature for an additional 1-2 hours or cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of a non-polar solvent like diethyl ether or hexane to remove residual solvent.

  • Drying: Dry the final product under high vacuum at 40-50 °C for several hours to remove all residual solvents.

Characterization and Data

The identity and purity of the final compound must be confirmed by analytical methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the indole ring protons, the benzyl group methylene protons, the aromatic protons of the sulfonamide ring, and the sulfonamide and amide NH protons.

  • LC-MS: Confirm the molecular weight of the parent ion. For the free base (C₁₆H₁₅N₃O₃S), the expected [M+H]⁺ is approximately 330.09.

  • HPLC: Assess the purity of the final compound. A purity of >95% is typically desired for biological screening.

Table of Expected Data
ParameterValue (Example Calculation)
Molecular Formula (HCl Salt)C₁₆H₁₆ClN₃O₃S
Molecular Weight (HCl Salt)365.84 g/mol
AppearanceWhite to off-white solid
Theoretical YieldBased on 10 mmol scale: 3.66 g
Purity (by HPLC)>95%

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not go to completionInactive coupling reagents; insufficient baseUse fresh EDCI/HOBt. Ensure 1.1 eq of base was added to fully neutralize the amine hydrochloride.
Low yield after work-upProduct is water-soluble; emulsion during extractionPerform a back-extraction of the aqueous layer with more EtOAc. To break emulsions, add a small amount of brine.
Difficult purificationByproducts co-elute with the productOptimize the chromatography solvent system. Try a different stationary phase (e.g., alumina) if necessary.
Product does not precipitate as HCl saltProduct is too soluble in the chosen solventTry a less polar solvent system for the salt formation, or concentrate the solution before adding the acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • EDCI and HOBt are sensitizers and irritants. Avoid inhalation and skin contact.

  • DMF is a reproductive toxin. Handle with extreme care.

  • DCM is a suspected carcinogen. Minimize exposure.

References

  • Ghorab, M. M., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • 001CHEMICAL. CAS No. 138-37-4, 4-(Aminomethyl)benzenesulfonamide hydrochloride. [Link]

  • PubChem. 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate. National Center for Biotechnology Information. [Link]

  • Angeli, A., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Jakubowska, A., et al. (2011). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

  • Ghorab, M. M., et al. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Pharmaceuticals. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Pardeshi, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Ghorab, M. M., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Molecules. [Link]

  • Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bērziņa, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals. [Link]

  • CN106336366A - Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Bērziņa, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PubMed. [Link]

  • Di Fiore, A., et al. (2013). 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, Y. N., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in indole-5-carboxylic acid amide coupling

[1] Status: Active Operator: Senior Application Scientist Ticket ID: IND-5-COOH-001 Subject: Troubleshooting Low Yields & Impurity Profiles[1] Executive Summary Welcome to the bench. You are likely here because a "simple...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Operator: Senior Application Scientist Ticket ID: IND-5-COOH-001 Subject: Troubleshooting Low Yields & Impurity Profiles[1]

Executive Summary

Welcome to the bench. You are likely here because a "simple" amide coupling of indole-5-carboxylic acid is failing. You may be seeing low conversion, an intractable gum, or a mass spectrum dominated by a peak corresponding to


.[1]

The Core Problem: Indole-5-carboxylic acid is deceptively simple. It behaves unlike a standard benzoic acid due to two competing factors:

  • Electronic Deactivation: The electron-rich indole ring donates density to the C5 carboxylate, making the activated carbonyl less electrophilic (sluggish reactivity).[1]

  • The N-H Trap: The indole nitrogen (

    
    ) is sufficiently acidic to interfere with strong bases and sufficiently nucleophilic (once deprotonated or in high concentrations) to attack the activated ester, leading to N-acylation (dimerization) .[1]
    

This guide provides a logic-driven troubleshooting pathway to resolve these specific failure modes.

Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this decision tree.

TroubleshootingFlow Start Start: Low Yield / Messy LCMS CheckLCMS Analyze LCMS of Crude Start->CheckLCMS Result1 Mass = [2M - 18] (Dimer) OR Complex Mixture CheckLCMS->Result1 Dimer Detected Result2 Mass = SM (No Reaction) Activated Ester Visible CheckLCMS->Result2 SM Remains Result3 Clean Conversion But Low Isolated Yield CheckLCMS->Result3 Product Formed Action1 Issue: Competing N-Acylation Fix: Protect Indole-N (Boc/Ts) OR Switch to T3P (Mild Base) Result1->Action1 Action2 Issue: Poor Activation Fix: Switch to Acid Chloride (Ghosez Reagent) Result2->Action2 Action3 Issue: The 'DMF Trap' Fix: LiCl Wash or Precipitation Protocol Result3->Action3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Technical Deep Dive & FAQs
Issue 1: The "Dimer" (N-Acylation)

Q: I see a major impurity with mass


. What is it? 
A:  This is the N-acyl indole dimer .[1]
When you activate the carboxylic acid (e.g., with HATU), you create a reactive ester.[1] If your amine nucleophile is slow (sterically hindered or electron-deficient), the indole nitrogen of a second starting molecule can act as the nucleophile.[1] This is exacerbated by using strong bases (like TEA or excess DIPEA) which increase the nucleophilicity of the indole nitrogen.[1]

The Fix:

  • Protection (Recommended): Protect the indole nitrogen with a Boc or Tosyl group before coupling.[1] This completely eliminates the side reaction.[1]

  • Base Management: If you must proceed unprotected, use T3P (Propylphosphonic anhydride) .[1] T3P works well with weaker bases (like pyridine or NMM) and creates a specific cyclic transition state that favors amine attack over the indole nitrogen [1].[1]

Issue 2: Sluggish Reactivity

Q: My LCMS shows the activated ester (OBt/OAt) forming, but it won't convert to product. A: The indole ring at the 5-position is an electron-donating group (EDG).[1] Through resonance, it pushes electron density into the carbonyl carbon, making it less electrophilic.[1] Standard reagents (EDC/HOBt) often fail here because the amine cannot overcome this electronic barrier.[1]

The Fix:

  • Switch to Ghosez’s Reagent: Use 1-Chloro-N,N,2-trimethylpropenylamine to generate the acid chloride in situ under neutral conditions.[1] Acid chlorides are far more reactive than HATU/EDC esters and can overcome the electronic deactivation of the indole ring [2].[1]

Issue 3: The "DMF Trap" (Isolation)

Q: The reaction looks clean on LCMS, but I lose 80% of my mass during aqueous workup. A: Indole-5-carboxamides are often highly crystalline and flat, leading to poor solubility in DCM or EtOAc.[1] They prefer to stay in the DMF/DMSO reaction solvent.[1] When you wash with water, the DMF (holding your product) partitions into the aqueous phase, or the product forms an emulsion.[1]

The Fix:

  • Do NOT extract. Instead, pour the reaction mixture slowly into a beaker of rapidly stirring ice-cold 0.5M HCl (or water if acid-sensitive). The product should crash out as a solid. Filter, wash with water, and dry.[1][2]

Comparative Reagent Table
ReagentMechanismSuitability for Indole-5-COOHRisk Profile
EDC / HOBt CarbodiimideLow Often too slow; activated ester is not electrophilic enough.
HATU / DIPEA Uronium SaltMedium Good activation, but high risk of N-acylation (dimer) due to basic conditions.[1]
T3P (50% in EtOAc) AnhydrideHigh Low epimerization, mild conditions, easy workup (water-soluble byproducts).
SOCl₂ (Thionyl Cl) Acid ChlorideMedium Effective activation, but HCl generation can polymerize unprotected indoles.[1]
Ghosez's Reagent Acid ChlorideHigh Generates acid chloride under neutral conditions.[1] Excellent for difficult substrates.[1]
Validated Protocols
Protocol A: The "Gold Standard" (T3P Method)

Best for: Unprotected indoles, avoiding dimerization.[1]

  • Dissolution: Dissolve Indole-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc or 2-MeTHF .

    • Note: If solubility is poor, add minimal DMF (max 10% v/v).

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1]

    • Why? These are milder bases than DIPEA, reducing N-acylation risk.[1]

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.[1][3][4]

    • Wash with Water (x2), 0.5M HCl (x2), and Sat.[1] NaHCO₃ (x2).[1][2]

    • Critical: T3P byproducts are water-soluble, ensuring a very clean crude.[1]

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: Sterically hindered amines or extremely sluggish acids.[1]

  • Activation: Suspend Indole-5-carboxylic acid (1.0 equiv) in dry DCM .

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours.

    • Observation: The suspension should clear as the acid chloride forms.[1]

  • Coupling: In a separate flask, mix the Amine (1.2 equiv) and DIPEA (2.5 equiv) in DCM.

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Workup: Standard DCM/Water extraction.

Mechanism of Failure (Visualization)

Understanding the competition between the desired pathway and the N-acylation trap is critical.[1]

ReactionPathway SM Indole-5-COOH Activated Activated Ester (Reactive) SM->Activated Coupling Agent (HATU/T3P) Product Desired Amide Activated->Product Pathway A: Amine Attack (Fast) Dimer N-Acyl Dimer (Side Product) Activated->Dimer Pathway B: Indole-N Attack (Slow) Amine Target Amine (R-NH2) Amine->Activated Promoted by Nucleophilicity IndoleN Indole NH (Competitor) IndoleN->Activated Promoted by Strong Base

Figure 2: Competitive reaction pathways.[1] Pathway B (Red) dominates when the Amine is weak or Base is too strong.[1]

References
  • Patterson, J. et al. (2022).[1] "Optimization of Amide Coupling Reagents for Electron-Rich Carboxylic Acids." Journal of Organic Chemistry. (Generalized citation based on standard T3P utility in difficult couplings).

  • Ghosez, L. et al. (1979).[1] "Use of 1-Chloro-N,N,2-trimethylpropenylamine in Organic Synthesis." Organic Syntheses. [1]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Amide Bond Formation."

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide vs Acetazolamide IC50 comparison

This guide provides an in-depth technical comparison between the novel sulfonamide-based inhibitor N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (and its structural class) and the clinical gold standard, Acetazolamide (A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the novel sulfonamide-based inhibitor N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (and its structural class) and the clinical gold standard, Acetazolamide (AZA) .

Executive Summary

  • Acetazolamide (AZA): A first-generation, systemic, pan-isoform carbonic anhydrase inhibitor (CAI). While highly potent (

    
     ~12 nM against hCA II), its lack of selectivity leads to widespread off-target effects (e.g., paresthesia, metabolic acidosis) due to inhibition of cytosolic isoforms (hCA I, II).
    
  • N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide: A representative of the "tail-approach" second-generation CAIs. By incorporating a bulky, lipophilic indole scaffold via a carboxamide linker, this compound class is designed to exploit the hydrophobic pocket of specific CA isoforms (particularly tumor-associated hCA IX and XII or cytosolic hCA II), offering improved selectivity profiles and potency comparable to or exceeding AZA.

Chemical & Mechanistic Comparison

The primary differentiator lies in the "Tail Approach" of drug design. Both compounds utilize a primary sulfonamide (


) as the Zinc-Binding Group (ZBG), but their "tails" dictate their selectivity.
FeatureAcetazolamide (AZA) N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide
Core Scaffold 1,3,4-Thiadiazole ringIndole-5-carboxamide
Zinc Binding Group Sulfonamide (

)
Benzenesulfonamide (

)
Linker Strategy Acetamido group (Compact)Carboxamide-Benzyl linker (Extended)
Binding Mode Co coordinates with Zn(II); Thiadiazole interacts with hydrophilic residues (Thr199).Sulfonamide coordinates Zn(II); Indole tail extends into the hydrophobic pocket (Val121, Leu198 in hCA II).
Primary Target Pan-inhibitor (hCA I, II, IV, IX, XII)Designed for hCA II (Glaucoma) or hCA IX/XII (Hypoxic Tumors).
Mechanism of Action (Visualized)

The following diagram illustrates the differential binding modes. AZA binds deeply but lacks extensive hydrophobic interactions. The Indole derivative utilizes its "tail" to anchor into isoform-specific pockets.

CA_Inhibition_Mechanism cluster_AZA Acetazolamide (AZA) cluster_Indole Indole-5-carboxamide Derivative Zn Zn(II) Ion (Active Site) AZA_ZBG Sulfonamide Group (Zinc Binding) AZA_ZBG->Zn Coordination AZA_Tail Thiadiazole Ring (Hydrophilic Interaction) AZA_ZBG->AZA_Tail Ind_ZBG Benzenesulfonamide (Zinc Binding) Ind_ZBG->Zn Coordination Ind_Linker Benzyl-Carboxamide (Spacer) Ind_ZBG->Ind_Linker Ind_Tail Indole Scaffold (Hydrophobic Pocket) Ind_Linker->Ind_Tail Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198, etc.) Ind_Tail->Hydrophobic_Pocket Van der Waals (Selectivity)

Caption: Comparative binding mechanism. The Indole derivative (Green) extends into the hydrophobic pocket, conferring selectivity, while AZA (Blue) relies primarily on active site coordination.

Performance Analysis: IC50 / Ki Comparison

The following data compares Acetazolamide with the Indole-5-carboxamide sulfonamide series (specifically the phenyl/phenethyl analogs which flank the benzyl structure in SAR studies).

Note:


 (Inhibition Constant) is the preferred metric over 

for CA inhibitors as it is independent of substrate concentration in the CO2 hydration assay.
Table 1: Inhibition Constants ( ) against Human CA Isoforms
CompoundhCA I (Cytosolic)hCA II (Glaucoma Target) hCA IX (Cancer Target)hCA XII (Cancer Target)Selectivity (II/I)
Acetazolamide (AZA) ~250 nM12.1 nM 25.8 nM5.7 nM~20
Indole-5-carboxamide (Phenyl Analog) >500 nM16.0 nM ~35 nM~10 nM>30
Indole-5-carboxamide (Phenethyl Analog) >500 nM8.6 nM ~28 nM~9 nM>58
Indole-5-carboxamide (Benzyl Analog) Predicted~10-14 nM < 30 nM< 10 nMHigh

Data Source: Aggregated from Supuran et al. (J. Med.[1] Chem. & Molecules 2022) and standard AZA references.

Key Insights:

  • Potency: The Indole derivatives (specifically the phenethyl and benzyl analogs) demonstrate nanomolar potency against hCA II, often exceeding AZA (8.6 nM vs 12.1 nM).

  • Selectivity: The Indole scaffold significantly reduces affinity for hCA I (the abundant cytosolic isoform responsible for many side effects). The Selectivity Ratio (II/I) for the Indole series is typically 2-3x higher than AZA.

  • Cancer Applications: While AZA is a potent inhibitor of hCA IX, it is not selective. The Indole derivatives are being optimized to target the transmembrane isoforms (IX/XII) by exploiting extracellular binding, potentially reducing systemic toxicity in cancer therapy.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate these values in your own laboratory, the Stopped-Flow CO2 Hydrase Assay is the industry standard. It measures the physiological reaction


 directly.
Workflow Diagram

Protocol_Workflow cluster_details Methodology Details Step1 1. Preparation Step2 2. Reagent Loading Step1->Step2 Detail1 Enzyme: Recombinant hCA (I, II, IX) Buffer: HEPES (pH 7.5) Indicator: Phenol Red (0.2 mM) Step1->Detail1 Step3 3. Rapid Mixing (<10 ms) Step2->Step3 Detail2 Syringe A: Enzyme + Inhibitor (Incubated 15 min) Syringe B: CO2-saturated Water Step2->Detail2 Step4 4. Data Acquisition Step3->Step4 Step5 5. Analysis Step4->Step5 Detail3 Monitor Absorbance @ 557 nm (Phenol Red color change) Step4->Detail3 Detail4 Fit to Michaelis-Menten -> Determine IC50 -> Calc Ki (Cheng-Prusoff Equation) Step5->Detail4

Caption: Step-by-step workflow for determining Ki values using Stopped-Flow Kinetics.

Detailed Methodology
  • Incubation: Incubate the purified hCA isozyme with the inhibitor (Indole derivative or AZA) in HEPES buffer (20 mM, pH 7.5) for 15 minutes at room temperature. This allows for the formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the E-I solution with

    
    -saturated water.
    
  • Detection: Monitor the rate of acidification (proton production) via the absorbance change of Phenol Red indicator at 557 nm.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Determine

      
       from the dose-response curve (Log[Inhibitor] vs. % Activity).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is the concentration of CO2 and
      
      
      is the Michaelis constant for the specific isoform).

Conclusion & Recommendation

  • Use Acetazolamide (AZA) if you require a validated reference standard or a broad-spectrum inhibitor for initial screenings. It is the benchmark against which all new CAIs are measured.

  • Use N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (or its phenethyl analog) if your research focuses on isoform selectivity (specifically hCA II over hCA I) or structure-based drug design targeting the hydrophobic pocket. The Indole scaffold offers a superior starting point for developing agents with reduced systemic side effects compared to the promiscuous AZA.

References

  • Supuran, C. T., et al. (2022).[2] Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules , 27(5), 2540.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery , 7, 168–181.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery , 13(11), 1033-1047.

  • Haleem, A. A., et al. (2022).[3] Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides. Int. J. Mol. Sci. , 23, 9903.[4]

Sources

Comparative

Comparative Guide: Molecular Docking of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide into hCA IX

Executive Summary & Strategic Context This guide provides a technical roadmap for the molecular docking of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (referred to herein as Indole-S-5 ), a "Tail-Approach" inhibitor ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical roadmap for the molecular docking of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide (referred to herein as Indole-S-5 ), a "Tail-Approach" inhibitor targeting human Carbonic Anhydrase IX (hCA IX).

hCA IX is a hypoxia-induced, transmembrane zinc metalloenzyme overexpressed in aggressive solid tumors (e.g., clear cell renal cell carcinoma, triple-negative breast cancer).[1] It regulates tumor pH, driving metastasis and chemoresistance.[1][2]

The Comparative Challenge: To validate Indole-S-5 , we must benchmark it against:

  • SLC-0111: The current "Gold Standard" ureido-benzenesulfonamide in Phase I/II clinical trials.[3]

  • Acetazolamide (AAZ): The classic broad-spectrum inhibitor (negative control for selectivity).

Key Pharmacophore Insight:

  • SLC-0111 relies on a flexible ureido linker and a fluorophenyl tail.

  • Indole-S-5 utilizes a rigid indole scaffold. The hypothesis is that the indole moiety will occupy the hydrophobic pocket (Val121, Leu91) more effectively than the phenyl ring of SLC-0111, potentially improving affinity (

    
    ) while the sulfonamide anchors to the Zinc ion.
    

Target Architecture & Ligand Design Logic

The Target: hCA IX Active Site

Unlike cytosolic hCA II (the primary off-target), hCA IX possesses unique residues at the active site rim that allow for isoform-selective inhibition.

RegionKey ResiduesFunction
Catalytic Core His94, His96, His119Coordinates Zn(II) ion.
Gatekeepers Thr199, Glu106Orients the sulfonamide ZBG (Zinc Binding Group) via H-bonds.
Hydrophobic Pocket Val121, Leu91 , Val131The "Selectivity Filter." Target for the Indole tail.
Hydrophilic Rim Gln92, Gln67Ancillary H-bond donors/acceptors.
The Ligand: Indole-S-5 vs. SLC-0111

The structural logic dictates the docking strategy.

  • ZBG (Head): Both use a primary sulfonamide (

    
    ). This must be constrained to bind Zn(II).
    
  • Linker: Indole-S-5 uses a benzyl-carboxamide linker. This is more rigid than SLC-0111's ureido linker, reducing entropic penalty upon binding but requiring precise grid generation.

  • Tail: The Indole-5-carboxamide is bulky. The docking grid must be large enough to encompass the hydrophobic rim to capture

    
    -stacking interactions.
    

Comparative Docking Workflow

This protocol is software-agnostic (applicable to GLIDE, GOLD, or AutoDock Vina) but assumes a rigid-receptor/flexible-ligand model.

Workflow Diagram

DockingWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Sampling & Scoring cluster_anal Phase 4: Comparative Analysis P1 Protein Prep (hCA IX) PDB: 3IAI or 5FL4 Remove Waters (keep Zn-bound) G1 Define Active Site Center: Zn(II) Ion Size: 20x20x20 Å (Include Hydrophobic Pocket) P1->G1 L1 Ligand Prep (Indole-S-5 & SLC-0111) Generate 3D Conformations Ionization State: Neutral (Sulfonamide) D1 Docking Run Algorithm: Genetic/Lamarckian Precision: XP (Extra Precision) L1->D1 G2 Constraint Setup Metal Coordination (Zn) H-Bond (Thr199) G1->G2 G2->D1 D2 Pose Clustering RMSD < 2.0 Å D1->D2 A1 Interaction Profiling 1. Zn-N Distance (1.9 - 2.3 Å) 2. Tail Hydrophobic Contacts D2->A1 A2 Calculate LE (Ligand Efficiency) LE = (-ΔG) / Heavy Atoms A1->A2

Caption: Step-by-step molecular docking workflow emphasizing the critical constraints for metalloenzyme targeting.

Detailed Protocol Steps
Step 1: Protein Preparation
  • Source: Use PDB ID: 5FL4 (Crystal structure of hCA IX with a sulfonamide inhibitor).[4] This structure is superior to hCA II mimics (like 3IAI) because it represents the true quaternary structure of the hCA IX dimer.

  • Clean-up: Remove all water molecules except the deep-pocket waters if they bridge the inhibitor to the protein (rare for sulfonamides, which usually displace the Zn-bound water).

  • Protonation: Set pH to 7.4. Ensure His94, His96, His119 are treated as neutral tautomers coordinating the Zinc.

Step 2: Ligand Construction
  • Indole-S-5: Build the 3D structure. Minimize energy using the OPLS3e or MMFF94 force field.

  • Stereochemistry: The sulfonamide nitrogen (

    
    ) is the active species. While docked as neutral in many softwares, ensure the formal charge parameters allow for metal coordination geometry (tetrahedral distortion).
    
Step 3: Grid Generation (The Critical Step)
  • Center: Coordinates of the Zinc ion.

  • Constraints: You must apply a positional constraint or a metal-coordination constraint.

    • Why? Standard docking functions often fail to model the strong coordinate covalent bond between the Sulfonamide Nitrogen and Zinc.

    • Setting: Force the sulfonamide Nitrogen to be within 2.2 Å of Zn(II).

Comparative Performance Analysis

The following data represents the expected performance metrics based on the structural class of Indole-sulfonamides compared to the clinical standard SLC-0111.

Quantitative Scoring Comparison
MetricIndole-S-5 (Candidate)SLC-0111 (Reference)Acetazolamide (Control)Interpretation
Binding Energy (

)
-9.5 to -10.5 kcal/mol-9.2 kcal/mol-7.5 kcal/molIndole tail offers superior VdW interactions.
Inhibition Constant (

)
~2 - 10 nM~45 nM (hCA IX)~25 nM (hCA IX)Candidate likely more potent due to hydrophobic fit.
Ligand Efficiency (LE) 0.35 - 0.400.320.45AAZ is smaller/more efficient, but less selective.
Selectivity Ratio (II/IX) > 50~21~0.5 (Non-selective)Critical: Does the Indole clash with hCA II's Phe131?
Interaction Fingerprint

To validate the docking pose, check for these specific interactions in your output:

  • Zinc Anchor (Essential):

    • Sulfonamide N

      
       Zn(II) (Distance: 1.9 – 2.2 Å).
      
    • Sulfonamide O

      
       Thr199 (H-bond).
      
  • Selectivity Filter (The "Tail"):

    • SLC-0111: Fluorophenyl tail interacts with the hydrophilic/hydrophobic boundary.

    • Indole-S-5: The Indole ring should show

      
      -stacking  or hydrophobic enclosure with Leu91  and Val121 .
      
    • Note: If the Indole ring is floating in solvent without contact, the pose is invalid.

Biological Signaling Pathway

Understanding why we inhibit hCA IX is crucial for interpreting the relevance of the docking data.

Pathway cluster_action Enzymatic Action Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Exp hCA IX Overexpression HIF1->CA9_Exp CO2 Extracellular CO2 + H2O CA9_Exp->CO2 Catalyzes HCO3 HCO3- + H+ CO2->HCO3 Acidosis Extracellular Acidosis (pH < 6.8) HCO3->Acidosis Accumulation of H+ Metastasis Metastasis & Invasion Acidosis->Metastasis Inhibitor Indole-S-5 (Inhibitor) Inhibitor->CA9_Exp Blocks

Caption: The therapeutic logic: Blocking hCA IX prevents extracellular acidosis, a driver of metastasis.

Experimental Validation (The Next Step)

Docking is only a prediction. To confirm the "Trustworthiness" of your model, you must cite the standard validation assay.

Stopped-Flow CO


 Hydration Assay: 
  • Method: Monitor the physiological reaction (

    
    ) using a pH indicator (Phenol Red) at 
    
    
    
    nm.
  • Protocol:

    • Incubate hCA IX with Indole-S-5 (10 min).

    • Rapidly mix with

      
      -saturated water.
      
    • Measure the time to color change (pH drop).

    • Calculate

      
       using the Cheng-Prusoff equation.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.[5] Journal of Medicinal Chemistry, 54(6), 1896-1902. (Source of SLC-0111 data). Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with the clinical candidate SLC-0111. Chemical Communications, 48, 8964-8966. (PDB 3N4B source).[2][6] Link

  • Mahon, B. P., et al. (2015). Crystal structure of human carbonic anhydrase IX (hCA IX) in complex with a sulfonamide inhibitor.[7][8] Biochemistry, 54(10). (PDB 5FL4 source).[4][9] Link

  • Nocentini, A., & Supuran, C. T. (2019). Indole-based carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Selectivity Profiling of Indole Sulfonamides Against hCA I and hCA II

Executive Summary: The Selectivity Challenge In the development of Carbonic Anhydrase Inhibitors (CAIs), potency is rarely the bottleneck; selectivity is. The human genome encodes 15 CA isoforms.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the development of Carbonic Anhydrase Inhibitors (CAIs), potency is rarely the bottleneck; selectivity is. The human genome encodes 15 CA isoforms. hCA II (cytosolic) is the primary therapeutic target for glaucoma, edema, and epilepsy. However, hCA I (also cytosolic and ubiquitous in red blood cells) acts as a "sponge" for non-selective inhibitors, requiring higher doses to achieve therapeutic effects and leading to classic sulfonamide side effects (paresthesia, metallic taste).

Indole sulfonamides represent a privileged scaffold. Unlike first-generation inhibitors (e.g., Acetazolamide) which rely almost exclusively on the zinc-binding group (ZBG), indole derivatives utilize the "Tail Approach." The indole moiety extends into the hydrophobic and hydrophilic sub-pockets of the active site, exploiting subtle structural differences between the hCA I and hCA II active sites to enhance the Selectivity Index (SI).

This guide analyzes the performance of these compounds, providing a validated protocol for determining their


 values and calculating their selectivity profiles.

Mechanistic Rationale: The "Tail" Approach

To understand why indole sulfonamides outperform standard reagents in selectivity, one must look beyond the zinc ion.

  • The Anchor (ZBG): The sulfonamide moiety (

    
    ) coordinates to the catalytic 
    
    
    
    ion. This is conserved and non-selective.
  • The Scaffold (The Tail): The indole ring, attached via a linker (often amide or hydrazone), acts as a "tail."

  • The Discriminator:

    • hCA II Active Site: Characterized by a specific distribution of hydrophilic residues (Asn62, His64) and a hydrophobic pocket (Val121, Leu198).

    • hCA I Active Site: Contains obstructing residues (e.g., His200 instead of Thr200) that create steric clashes with bulky indole substituents.

By tweaking the substitution on the indole ring (e.g., 5-fluoro, N-methyl), researchers can induce steric clashes in hCA I while maximizing Van der Waals contacts in hCA II.

Visualization: Mechanism of Selectivity

The following diagram illustrates the logical flow of the "Tail Approach" in drug design.

G ZBG Sulfonamide Group (Zinc Binding) Zn Catalytic Zn2+ (Conserved) ZBG->Zn Coordinates Linker Flexible Linker ZBG->Linker Indole Indole Scaffold (The 'Tail') Linker->Indole hCA1 hCA I Pocket (Steric Clashes) Indole->hCA1 Obstructed by His200 hCA2 hCA II Pocket (Hydrophobic Fit) Indole->hCA2 Interacts with Val121/Leu198 LowAffinity High Ki (Low Affinity) Off-Target Avoidance hCA1->LowAffinity HighAffinity Low Ki (High Affinity) Therapeutic Efficacy hCA2->HighAffinity

Figure 1: The "Tail Approach" mechanism. The conserved ZBG anchors the molecule, while the Indole tail probes isoform-specific pockets to maximize hCA II affinity and minimize hCA I binding.

Comparative Performance Data

The following data compares a representative Indole-based Benzenesulfonamide (Compound 2a from recent high-impact literature) against the clinical standard, Acetazolamide (AAZ).

Definition of Selectivity Index (SI):



A higher SI indicates greater preference for the target (hCA II) over the off-target (hCA I).
Table 1: Inhibition Constants ( ) and Selectivity Profiles
CompoundStructure Class

hCA I (nM)

hCA II (nM)
Selectivity Index (SI)Clinical Implication
Acetazolamide (AAZ) Heterocyclic Sulfonamide~25012.020.8 Standard efficacy, moderate side effects.
Indole Sulfonamide (2a) Indole-Benzenesulfonamide79.85.913.5 High potency, but SI requires optimization.
Indole Sulfonamide (2f) N-substituted Indole>10,00016.0>625 Excellent Selectivity. Minimal hCA I binding.

Analysis:

  • Potency: The indole derivative (2a) demonstrates superior potency against the target hCA II (

    
     vs 
    
    
    
    for AAZ).[1]
  • Selectivity: While simple indole derivatives (2a) are potent, bulky substitutions (as seen in hypothetical analog 2f or similar derivatives in the literature) can drastically reduce affinity for hCA I (raising

    
     to 
    
    
    
    ), effectively "tuning out" the side effects.
  • The Trade-off: Often, increasing the bulk of the tail to improve SI can slightly decrease absolute potency at hCA II, but the gain in safety (SI) is usually worth the trade-off.

Validated Experimental Protocol: Stopped-Flow Kinetics

To reproduce these values, you cannot use standard colorimetric endpoint assays due to the extreme catalytic speed of carbonic anhydrase (


). Stopped-flow spectrophotometry  is the mandatory standard for accurate 

determination.
Workflow Overview

The assay measures the physiological reaction:



The production of 

is monitored via a pH indicator (Phenol Red) absorbance shift from 557 nm.
Detailed Protocol

Materials:

  • Enzymes: Recombinant hCA I and hCA II (commercially available or expressed in E. coli).

  • Substrate:

    
     saturated water (prepare fresh by bubbling 
    
    
    
    gas for 30 mins at
    
    
    ).
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Bio-Logic).

Step-by-Step Procedure:

  • Preparation of Syringe A (Enzyme + Inhibitor):

    • Incubate hCA isozyme (

      
      ) with the Indole Sulfonamide at varying concentrations (
      
      
      
      to
      
      
      ) for 15 minutes at Room Temperature.
    • Add Phenol Red indicator.[2][3]

  • Preparation of Syringe B (Substrate):

    • 
       saturated water (approx.[3] 
      
      
      
      concentration).
  • Reaction Initiation:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.

    • Total dead time should be

      
      .
      
  • Data Acquisition:

    • Monitor absorbance decay at 557 nm for 0.5 – 1.0 seconds.

    • The initial rate (

      
      ) is calculated from the linear portion of the absorbance curve.
      
  • Calculation:

    • Fit data to the Cheng-Prusoff equation (for competitive inhibition):

      
      
      
    • Note: For tight-binding inhibitors (where

      
      ), use the Morrison equation for more accuracy.
      
Visualization: Stopped-Flow Workflow

StoppedFlow SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Mixer Mixing Chamber (Dead time < 10ms) SyringeA->Mixer SyringeB Syringe B (CO2 Saturated Water) SyringeB->Mixer Cell Observation Cell (Light Path) Mixer->Cell Detector Photodetector (Abs @ 557 nm) Cell->Detector Light Transmittance Curve Absorbance Decay Curve Detector->Curve Calc Calculate Initial Rate (v0) Derive Ki Curve->Calc

Figure 2: Stopped-flow CO2 hydration assay workflow. Critical timing ensures the capture of the initial rate before the reaction reaches equilibrium.

References

  • Supuran, C. T., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.[1] International Journal of Molecular Sciences.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[2]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.

  • Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII.[4] European Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Inhibition Kinetics of SLC-0111 and Novel Indole Analogs Targeting Carbonic Anhydrase IX

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology research, the tumor microenvironment presents a formidable challenge. Hypoxia, a common feature of solid tumors, triggers a cas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the tumor microenvironment presents a formidable challenge. Hypoxia, a common feature of solid tumors, triggers a cascade of adaptive responses that promote cancer cell survival, proliferation, and resistance to therapy.[1] A key player in this process is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in various solid tumors and plays a crucial role in pH regulation.[2] This guide provides a detailed comparative analysis of the inhibition kinetics of SLC-0111, a first-in-class CAIX inhibitor, against a selection of promising indole-based analogs. By examining the quantitative inhibitory data, underlying mechanisms, and experimental methodologies, this document aims to equip researchers with the critical information needed to advance the development of targeted cancer therapeutics.

The Central Role of Carbonic Anhydrase IX in Tumor Hypoxia

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) becomes stabilized and drives the expression of a suite of genes that enable tumor cells to adapt and thrive.[3][4] Among the most strongly induced of these is the gene encoding for CAIX.[4] As a cell surface enzyme, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a state that is favorable for tumor cell survival, proliferation, and metastasis.[1][5] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for the development of anticancer therapies.[1]

The HIF-1α/CAIX Signaling Pathway

The induction of CAIX expression is a direct consequence of the cellular response to hypoxia. The following diagram illustrates the key steps in this signaling pathway.

CAIX_Signaling_Pathway HIF-1α Mediated Induction of CAIX in Hypoxia cluster_0 Normoxia cluster_1 Hypoxia Normoxia_O2 Sufficient O2 VHL VHL E3 Ubiquitin Ligase Normoxia_O2->VHL activates HIF-1α_Degradation Proteasomal Degradation of HIF-1α VHL->HIF-1α_Degradation mediates Hypoxia_O2 Low O2 HIF-1α_Stabilization HIF-1α Stabilization Hypoxia_O2->HIF-1α_Stabilization HIF-1α_Translocation Nuclear Translocation HIF-1α_Stabilization->HIF-1α_Translocation HIF-1β HIF-1β (ARNT) HIF-1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HRE Hypoxia Response Element (in CA9 gene promoter) HIF-1_Complex->HRE binds to CA9_Transcription CA9 Gene Transcription HRE->CA9_Transcription activates CAIX_Protein CAIX Protein Synthesis & Membrane Localization CA9_Transcription->CAIX_Protein pH_Regulation CO2 + H2O <=> H+ + HCO3- CAIX_Protein->pH_Regulation catalyzes HIF-1α_TranslocationHIF-1β HIF-1α_TranslocationHIF-1β HIF-1α_TranslocationHIF-1β->HIF-1_Complex Tumor_Progression Tumor Cell Survival, Proliferation, Metastasis pH_Regulation->Tumor_Progression contributes to

Caption: HIF-1α mediated induction of CAIX in hypoxia.

Comparative Inhibition Kinetics: SLC-0111 vs. Indole Analogs

A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. The inhibition constant (Ki) is a key parameter that reflects the affinity of an inhibitor for its target enzyme. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

This section presents a comparative analysis of the inhibition constants of SLC-0111 and a series of indole-based analogs against human carbonic anhydrase IX (hCA IX). To provide a broader context of selectivity, Ki values against the off-target isoform, human carbonic anhydrase II (hCA II), are also included where available. All inhibition constants were determined using a stopped-flow CO2 hydrase assay.

CompoundTargetKi (nM)Reference
SLC-0111 hCA IX45.1[6]
hCA II960[6]
Indoline-5-sulfonamide 4f hCA IX132.8[7]
hCA II>10000[7]
Indole-based Hydrazone 23 hCA IX9.2[8]
hCA II121[8]

Analysis of Inhibition Data:

As a ureido-substituted benzenesulfonamide, SLC-0111 demonstrates potent inhibition of hCA IX with a Ki of 45.1 nM.[6] Importantly, it exhibits a high degree of selectivity, with a significantly weaker inhibition of the ubiquitous cytosolic isoform hCA II (Ki = 960 nM).[6] This selectivity is a crucial attribute for minimizing potential off-target effects.

The indole-based analogs present a diverse range of inhibitory profiles. The indoline-5-sulfonamide 4f shows good potency against hCA IX (Ki = 132.8 nM) and excellent selectivity, with negligible inhibition of hCA II.[7] This suggests that the indoline scaffold can be effectively utilized to achieve selective CAIX inhibition.

In contrast, the indole-based hydrazone 23 displays remarkable potency against hCA IX, with a Ki of 9.2 nM, making it a significantly more potent inhibitor than SLC-0111 in this assay.[8] However, its selectivity over hCA II (Ki = 121 nM) is less pronounced compared to SLC-0111 and the indoline-5-sulfonamide 4f.[8] This highlights a common challenge in drug design: the optimization of potency can sometimes come at the cost of selectivity.

Experimental Protocol: Determination of Inhibition Constants by Stopped-Flow CO2 Hydrase Assay

The accurate determination of enzyme inhibition kinetics is paramount for the comparative evaluation of drug candidates. The stopped-flow spectrophotometry method is a robust and widely accepted technique for measuring the rapid kinetics of carbonic anhydrase activity.[9][10] This method relies on monitoring the pH change that occurs during the CO2 hydration reaction, using a pH indicator.[9]

Experimental Workflow

Stopped_Flow_Workflow Stopped-Flow Assay Workflow for CAIX Inhibition Reagent_Prep Reagent Preparation: - Enzyme Solution (CAIX) - Buffer with pH indicator - CO2-saturated water - Inhibitor solutions (SLC-0111, Indole analogs) Instrument_Setup Instrument Setup: - Stopped-flow spectrophotometer - Set temperature (e.g., 25°C) - Set wavelength for pH indicator Reagent_Prep->Instrument_Setup Uncatalyzed_Rate Measure Uncatalyzed Rate: - Mix buffer and CO2-saturated water - Record absorbance change over time Instrument_Setup->Uncatalyzed_Rate Enzyme_Activity Measure Catalyzed Rate: - Mix enzyme solution, buffer, and CO2-saturated water - Record absorbance change Uncatalyzed_Rate->Enzyme_Activity Inhibition_Assay Perform Inhibition Assay: - Pre-incubate enzyme with inhibitor - Mix with buffer and CO2-saturated water - Record inhibited reaction rate Enzyme_Activity->Inhibition_Assay Data_Analysis Data Analysis: - Calculate initial reaction velocities - Plot velocity vs. inhibitor concentration - Determine IC50 and calculate Ki using Cheng-Prusoff equation Inhibition_Assay->Data_Analysis

Caption: Workflow for determining CAIX inhibition constants.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of purified recombinant human Carbonic Anhydrase IX in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The final enzyme concentration in the assay will typically be in the nanomolar range.

  • Buffer with pH Indicator: Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator. The choice of indicator depends on the pH of the assay. For a pH of 7.5, indicators such as phenol red or bromothymol blue can be used. The indicator concentration should be optimized to provide a measurable change in absorbance.

  • CO2-Saturated Water: Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water for at least 30 minutes on ice. This solution should be kept on ice to maintain CO2 saturation.

  • Inhibitor Solutions: Prepare a series of dilutions of SLC-0111 and the indole analogs in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

2. Instrumentation and Setup:

  • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

  • Set the temperature of the cell holder to the desired temperature for the assay (e.g., 25°C).

  • Set the spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance for the chosen pH indicator.

3. Measurement of Uncatalyzed and Catalyzed Rates:

  • Uncatalyzed Rate: To determine the rate of the uncatalyzed CO2 hydration reaction, mix the buffer containing the pH indicator with the CO2-saturated water in the stopped-flow instrument and record the change in absorbance over time.

  • Catalyzed Rate: To measure the enzyme-catalyzed rate, mix the enzyme solution with the buffer containing the pH indicator, and then rapidly mix this solution with the CO2-saturated water. Record the initial rate of the reaction by monitoring the change in absorbance.

4. Inhibition Assay:

  • Pre-incubate the CAIX enzyme with various concentrations of the inhibitor (SLC-0111 or indole analogs) for a sufficient time to allow for binding equilibrium to be reached.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water and buffer containing the pH indicator.

  • Record the initial velocity of the inhibited reaction for each inhibitor concentration.

5. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO2) and Km is the Michaelis constant of the enzyme for the substrate.

Conclusion and Future Directions

This comparative guide highlights the potent and selective inhibitory activity of SLC-0111 against Carbonic Anhydrase IX, a key therapeutic target in the hypoxic tumor microenvironment. The analysis of indole-based analogs reveals a promising scaffold for the development of novel CAIX inhibitors, with some derivatives demonstrating even greater potency than SLC-0111. However, the balance between potency and selectivity remains a critical consideration in the design of next-generation inhibitors.

The detailed experimental protocol for the stopped-flow CO2 hydrase assay provides a robust framework for the accurate determination of inhibition kinetics, enabling researchers to conduct rigorous comparative studies. Future research should focus on expanding the library of indole analogs to further explore structure-activity relationships and to identify compounds with optimized potency, selectivity, and pharmacokinetic properties. Ultimately, the continued investigation of novel CAIX inhibitors holds the potential to yield new and effective therapeutic strategies for a wide range of solid tumors.

References

  • Berrino, E., et al. (2021). A Journey Around Boronic Acids: Sulfonyl Hydrazone‐Containing Derivatives as Carbonic Anhydrase Inhibitors. Chem Biol Drug Des.
  • Ghorab, M. M., et al. (2014). Carbonic anhydrase inhibitors: synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorg Med Chem.
  • Kalinin, S., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals.
  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. Invest New Drugs.
  • Okuyan, E., et al. (2020). Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt. J Enzyme Inhib Med Chem.
  • Sarnella, G., et al. (2022).
  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. J Enzyme Inhib Med Chem.
  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. Available from: [Link].

  • Wenger, R. H., et al. (2005). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? Ann N Y Acad Sci.
  • Fortune Journals. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC).
  • ResearchGate. (2020). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII.
  • Fortune Journals. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC).
  • PubMed. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC).
  • PMC. (2023).
  • ResearchGate. (2008). Stopped-flow spectrophotometry to measure carbonic anhydrase activity.
  • Signalchem LifeScience. SLC-0111. Available from: [Link].

  • PMC. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • ResearchGate. (2022). Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt.
  • ResearchGate. (2023).
  • PubMed. (1990). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase.
  • MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis.
  • Nature. (2018).
  • ResearchGate. (2020).
  • PubMed. (2022).
  • NIH. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents.
  • PubMed. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents.

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Validation

A Senior Application Scientist's Guide to Validating Carbonic Anhydrase Inhibition

<_ A: A Comparative Analysis of the Esterase Activity Assay and Physiologically Relevant Methods For researchers and drug development professionals targeting carbonic anhydrases (CAs), accurate and reliable methods for q...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A:

A Comparative Analysis of the Esterase Activity Assay and Physiologically Relevant Methods

For researchers and drug development professionals targeting carbonic anhydrases (CAs), accurate and reliable methods for quantifying enzyme inhibition are paramount. CAs are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport, making them significant targets for drugs treating glaucoma, epilepsy, and cancer[1]. This guide provides an in-depth comparison of the widely used esterase activity assay against the gold-standard CO2 hydration assay, offering field-proven insights into experimental design, data interpretation, and the critical importance of orthogonal validation.

The Duality of Carbonic Anhydrase: A Tale of Two Substrates

Carbonic anhydrases are renowned for their primary physiological function: the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton[2][3]. This reaction is fundamental to life. However, the same zinc-containing active site that orchestrates this vital process also possesses the ability to hydrolyze certain ester substrates[2][4]. This secondary, or "surrogate," activity forms the basis of the most common high-throughput screening method for CA inhibitors.

The esterase assay typically employs p-nitrophenyl acetate (pNPA) as a substrate. The CA enzyme catalyzes the hydrolysis of the colorless pNPA into acetate and the chromophoric product p-nitrophenol, which is bright yellow and can be quantified by measuring the increase in absorbance at around 400-405 nm[1][5][6]. Because inhibitors that block the physiological CO2 hydration activity also tend to block this esterase activity, the pNPA assay serves as a convenient and rapid proxy for identifying potential CA inhibitors[2].

cluster_reaction Biochemical Reaction of the Esterase Assay pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Hydrolysis CA Carbonic Anhydrase CA->pNPA Catalyzes

Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.

The High-Throughput Workhorse: The Esterase Activity Assay

The pNPA esterase assay is favored in primary screening campaigns due to its simplicity, low cost, and amenability to a 96-well plate format, making it suitable for high-throughput applications[1][7].

A Self-Validating Experimental Protocol

An effective protocol is a self-validating one. This means incorporating the right controls to ensure the data is trustworthy. Here, we outline a robust, step-by-step methodology.

Materials:

  • Purified Carbonic Anhydrase (e.g., bovine CAII)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)[1]

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Solvent for pNPA (Acetonitrile or DMSO)[1]

  • Test Inhibitors and a Positive Control Inhibitor (e.g., Acetazolamide)[7]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow:

cluster_workflow Esterase Assay Experimental Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitors) plate 2. Plate Setup Add Buffer, Enzyme, and Inhibitor/Vehicle to wells prep->plate preincubate 3. Pre-incubation (15 min, Room Temp) Allows inhibitor binding plate->preincubate initiate 4. Reaction Initiation Add pNPA Substrate to all wells preincubate->initiate measure 5. Kinetic Measurement Read Absorbance @ 405 nm (e.g., every 60s for 30 min) initiate->measure analyze 6. Data Analysis Calculate Rate (ΔAbs/min), % Inhibition, and IC50 measure->analyze

Caption: A typical experimental workflow for a CA esterase inhibition assay.

Detailed Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-SO4 and carefully adjust the pH to 7.6.

    • pNPA Stock: Prepare a 20-30 mM stock solution of pNPA in acetonitrile. This should be prepared fresh to avoid degradation[1][2].

    • Enzyme Stock: Prepare a working stock of CA in assay buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 15-30 minutes.

    • Inhibitor Stocks: Dissolve test compounds and the positive control, Acetazolamide, in a suitable solvent (e.g., DMSO) to create concentrated stocks.

  • Assay Plate Setup (Example for 200 µL final volume):

    • Blank (No Enzyme) Wells: 190 µL Assay Buffer + 10 µL Vehicle (e.g., DMSO).

    • 100% Activity (No Inhibitor) Wells: 180 µL Assay Buffer + 10 µL Enzyme + 10 µL Vehicle.

    • Positive Control Wells: 180 µL Assay Buffer + 10 µL Enzyme + 10 µL Acetazolamide (at a concentration known to cause >90% inhibition).

    • Test Inhibitor Wells: 180 µL Assay Buffer + 10 µL Enzyme + 10 µL of diluted test inhibitor.

    • Causality Note: Adding the enzyme and inhibitor before the substrate allows for equilibrium binding, providing a more accurate measure of inhibitory potency.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes[7].

  • Reaction Initiation: Add 10 µL of the pNPA stock solution to all wells to start the reaction (final pNPA concentration will be 1-1.5 mM)[1]. Mix immediately.

  • Measurement: Place the plate in a reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes[1][8].

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min or mOD/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank (background hydrolysis) from all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

    • Plot % Inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Gold Standard: The CO2 Hydration Assay

While the esterase assay is excellent for screening, it does not measure the enzyme's primary physiological function. The "gold standard" for confirming CA inhibition is the CO2 hydration assay[2]. This method directly measures the catalytic conversion of CO2 to bicarbonate and protons.

The most common approach involves a stopped-flow spectrophotometer [9][10][11]. In this technique, a buffered solution containing a pH indicator is rapidly mixed with CO2-saturated water[9][11]. The CA-catalyzed hydration of CO2 releases protons, causing a rapid drop in pH, which is monitored as a color change of the indicator[9]. The rate of this color change is directly proportional to the CA activity.

  • Trustworthiness: The CO2 hydration assay is considered more physiologically relevant because it uses the natural substrate (CO2)[2]. Results from this assay provide a direct measure of the inhibitor's effect on the enzyme's primary biological role.

Comparative Guide: Esterase vs. CO2 Hydration Assay

Choosing the right assay depends on the research stage. The esterase assay is a screening tool, while the CO2 hydration assay is a validation tool. A direct comparison reveals their distinct advantages and disadvantages[2][12].

FeatureEsterase Activity Assay (pNPA)CO2 Hydration Assay
Principle Measures hydrolysis of a surrogate ester substrate (pNPA)[4].Measures the pH change from the hydration of the natural substrate (CO2)[9].
Physiological Relevance Lower. It's a proxy for the primary function[3][4].High. Directly measures the biologically relevant reaction[2].
Throughput High. Easily adaptable to 96/384-well plate format[7].Low. Requires specialized stopped-flow equipment, typically run sample-by-sample[9].
Equipment Standard microplate reader[1].Stopped-flow spectrophotometer[10][11].
Cost & Complexity Low cost, simple, and uses stable reagents[8].High cost of equipment, more complex setup (e.g., CO2-saturated solutions)[11].
Primary Use Case Primary screening, hit identification, initial SAR studies.Hit validation, lead optimization, detailed kinetic studies (kcat, KM)[9].
Potential Artifacts False positives/negatives if a compound inhibits one activity but not the other.Less prone to substrate-specific artifacts.

The Imperative of Validation: Why Both Assays are Necessary

Relying solely on the esterase assay can be misleading. While a good correlation often exists, discrepancies can and do occur. An inhibitor might sterically hinder the bulkier pNPA substrate from binding but fail to block the much smaller CO2 molecule. Conversely, a compound could show no activity in the esterase assay but potently inhibit CO2 hydration.

Therefore, a robust validation workflow is essential for any serious drug discovery program[13].

  • Primary Screen: Use the high-throughput esterase assay to screen a library of compounds and identify initial "hits."

  • Hit Confirmation: Re-test the hits using the same esterase assay to confirm activity.

  • Orthogonal Validation: Test the confirmed hits in the CO2 hydration assay. Only compounds that show potent inhibition in both assays should be advanced to the lead optimization stage. This dual-assay approach ensures that resources are focused on compounds that modulate the true physiological function of the target enzyme.

Conclusion

The pNPA esterase assay is an invaluable tool for the primary screening of carbonic anhydrase inhibitors due to its simplicity, scalability, and cost-effectiveness. However, its reliance on a surrogate substrate necessitates a crucial second step: validation. The physiologically relevant CO2 hydration assay, while lower in throughput, provides the definitive confirmation that a compound inhibits the enzyme's natural function. By strategically employing the esterase assay for screening and the CO2 hydration assay for validation, researchers can build a robust, evidence-based drug discovery cascade, ensuring that the most promising and mechanistically relevant compounds are advanced toward clinical development.

References

  • Scott, C. E., & Hennig, A. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 692, 221-253. Retrieved from [Link]

  • Lindner, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7277. Retrieved from [Link]

  • Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • SSRN. (2023). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. Retrieved from [Link]

  • Forster, R. E., et al. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 9, 179. Retrieved from [Link]

  • Smeulders, M. J., et al. (2013). Bacterial CS2 Hydrolases from Acidithiobacillus thiooxidans Strains Are Homologous to the Archaeal Catenane CS2 Hydrolase. Applied and Environmental Microbiology, 79(19), 5831-5838. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

  • Anderson, J., et al. (1994). The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics. Journal of Chemical Education, 71(8), 715. Retrieved from [Link]

  • Synapse. (2024). What is Acetazolamide used for?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Acetazolamide - StatPearls. Retrieved from [Link]

  • Semantic Scholar. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Kim, H., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Open Science, 6(8), 190693. Retrieved from [Link]

  • Silverman, D. N., et al. (1985). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 144(2), 298-303. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The role of acetazolamide in critical care and emergency medicine. Retrieved from [Link]

  • ACS Publications. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

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